molecular formula C7H5Cl2N3 B13125371 4,7-Dichloro-1H-benzo[d]imidazol-2-amine

4,7-Dichloro-1H-benzo[d]imidazol-2-amine

Cat. No.: B13125371
M. Wt: 202.04 g/mol
InChI Key: VISIHKHLHHXUEE-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative characterized by chlorine atoms at positions 4 and 7 of the benzimidazole core and an amine group at position 2. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

4,7-dichloro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12)

InChI Key

VISIHKHLHHXUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 4,7-Dichlorobenzene-1,2-diamine Derivatives

One of the foundational approaches to synthesize 4,7-dichloro-1H-benzo[d]imidazol-2-amine is through the cyclization of appropriately substituted o-phenylenediamines. Specifically, 4,7-dichlorobenzene-1,2-diamine serves as a key starting material.

  • Reaction with Orthocarbonates:
    The diamine reacts with tetraalkyl orthocarbonates (such as tetraethyl orthocarbonate) in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) to form 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole intermediates. Subsequent acid treatment converts these intermediates to the desired benzimidazol-2-amine derivatives via cyclization and hydrolysis steps.
    This process can be carried out as a one-pot reaction, improving efficiency and reducing purification steps. The reaction may be performed in solvent or under solvent-free conditions, offering flexibility for scale-up and environmental considerations.
    Yields are generally good, and the process is amenable to gram-scale synthesis.
    (Source: Technical Disclosure Commons, 2025)
Step Reagents/Conditions Product/Intermediate Notes
a) 4,7-Dichlorobenzene-1,2-diamine + TEOC + Acid 5,6-Dichloro-2-ethoxy-1H-benzo[d]imidazole Acid catalyst choice variable
b) Acid treatment 4,7-Dichloro-1H-benzo[d]imidazol-2-amine One-pot possible, scalable

Visible Light Mediated One-Pot Synthesis

Photocatalyst-Free Cyclodesulfurization Method

A modern and environmentally friendly method involves a one-pot visible light mediated synthesis starting from o-phenylenediamines and isothiocyanates:

  • Process Overview:
    The reaction proceeds via three steps in a single flask at ambient temperature:

    • N-substitution of o-phenylenediamines with protecting agents.
    • Thiourea intermediate formation by reaction with isothiocyanates.
    • Visible light mediated cyclodesulfurization to form the benzimidazole ring.
  • Advantages:

    • No photocatalyst required.
    • Mild reaction conditions (room temperature, open flask).
    • Use of less toxic solvents (aqueous ethanol mixtures).
    • High yields (up to 92%) and broad substrate scope demonstrated across 69 examples.
    • Gram-scale synthesis demonstrated, indicating scalability.
  • Mechanism Insight:
    The reaction proceeds via a radical pathway involving thiyl radicals and reactive oxygen species, leading to a peroxysulfur intermediate that cyclizes to the product.

  • Typical Procedure:
    The mixture of o-phenylenediamine, protecting agents, and potassium carbonate is stirred in 90% ethanol/10% water, followed by addition of isothiocyanate and further irradiation with blue LED light for 6 hours.

(Source: Nature, 2025)

Parameter Details
Solvent 90% Ethanol / 10% Water
Base Potassium carbonate (K2CO3)
Light Source 3 W Blue LED
Temperature Ambient (room temperature)
Reaction Time 6 hours
Yield Up to 92%
Scale Gram-scale demonstrated
Key Feature Photocatalyst-free, radical-mediated pathway

Coupling of Isothiocyanates with Benzene-1,2-diamines Followed by Cyclization

Two-Step Strategy Using Isothiocyanate Derivatives

An alternative synthetic route involves:

  • Preparation of isothiocyanate building blocks from epoxides via azide substitution, silyl protection, Staudinger reduction, and reaction with di(1H-imidazol-1-yl)methanethione.
  • Parallel synthesis of substituted benzene-1,2-diamines from 1-fluoro-2-nitrobenzene derivatives through nucleophilic aromatic substitution and nitro group reduction.
  • Coupling of these two building blocks followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) to afford the benzimidazole derivatives.

This method allows for structural diversity and optimization of biological activity but may suffer from low yield and limited scalability in initial versions. Optimizations have improved these aspects.

(Source: Journal of Medicinal Chemistry, 2024)

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Orthocarbonate Cyclization 4,7-Dichlorobenzene-1,2-diamine + TEOC Acid catalysts (HCl, H2SO4, TFA), solvent or solvent-free, one-pot possible Moderate to High Scalable, one-pot, flexible solvents Requires acid handling
Visible Light One-Pot Synthesis o-Phenylenediamines + Isothiocyanates K2CO3, 90% EtOH/10% H2O, blue LED light, room temp Up to 92% Mild, green chemistry, no photocatalyst Requires light source
Isothiocyanate Coupling + DIC Epoxide-derived isothiocyanates + substituted diamines DIC-mediated cyclization, multi-step synthesis Moderate Structural diversity, SAR optimization Multi-step, lower scalability
Reduction & Cyclization 2-Amino benzimidazole + aldehydes NaBH4 reduction, chloroacetyl chloride cyclization Good Simple sequence, useful for derivatives Not direct for target compound

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine as an anticancer agent. For instance, a series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on various cancer cell lines. Notably, compounds containing this benzimidazole scaffold exhibited significant activity against V600E BRAF mutants, a common mutation in several cancers such as melanoma . The National Cancer Institute (NCI) has been involved in screening these compounds for their efficacy against different cancer types, demonstrating promising results .

Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer properties of compounds derived from 4,7-Dichloro-1H-benzo[d]imidazol-2-amine. For example, modifications to the side chains of the benzimidazole scaffold have led to enhanced potency and selectivity against specific cancer targets . These findings suggest that further structural optimization could yield even more effective therapeutic agents.

Antimicrobial Applications

Inhibition of Biofilm Formation
4,7-Dichloro-1H-benzo[d]imidazol-2-amine has shown potential in combating bacterial infections through its ability to inhibit biofilm formation. In studies involving Pseudomonas aeruginosa, a common pathogen known for its biofilm-forming capabilities, derivatives of this compound demonstrated enhanced antibiotic activity when used in combination with existing antibiotics like ciprofloxacin . This synergistic effect could be pivotal in developing new strategies to tackle antibiotic resistance.

Anti-Nociceptive Effects
In addition to its antimicrobial properties, compounds based on 4,7-Dichloro-1H-benzo[d]imidazol-2-amine have been investigated for their anti-nociceptive effects. Research indicates that certain derivatives can act as antagonists of the P2X3 receptor, which is involved in pain signaling pathways. These compounds have shown efficacy in preclinical models of neuropathic pain, suggesting their potential as analgesics .

Comprehensive Data Tables

The following table summarizes key findings related to the applications of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine:

Application AreaKey FindingsReferences
Anticancer Activity Significant inhibitory effects on V600E BRAF mutants; promising results from NCI screening
Antimicrobial Activity Enhanced antibiotic activity against Pseudomonas aeruginosa; inhibition of biofilm formation
Anti-Nociceptive Effects Acts as a P2X3 receptor antagonist; effective in neuropathic pain models

Case Studies and Research Insights

Several case studies illustrate the diverse applications of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine:

  • Case Study 1: Anticancer Screening
    A study conducted by the NCI evaluated a library of compounds based on benzimidazole scaffolds for anticancer activity. The results indicated that specific modifications to the 4,7-Dichloro derivative significantly increased its potency against melanoma cell lines .
  • Case Study 2: Synergistic Antibiotic Effects
    Research involving combinations of 4,7-Dichloro derivatives with traditional antibiotics showed a marked increase in bacterial susceptibility. This finding is critical for addressing the growing issue of antibiotic resistance in clinical settings .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of DNA topoisomerases, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,7-Dichloro-1H-benzo[d]imidazol-2-amine with structurally related benzimidazole derivatives, focusing on substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Properties/Biological Activity Reference
4,7-Dichloro-1H-benzo[d]imidazol-2-amine Cl (4,7), NH₂ (2) Not explicitly described in evidence Hypothesized enhanced lipophilicity/binding
6-Chloro-5-((4-chloro-2-iodophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (11k) Cl (6), I/Cl-phenyl, CF₃ (2), dione (4,7) Acid-amine coupling with pent-4-ynoic acid High yield (24%), NMR/LCMS confirmed
1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,4-Dichlorobenzyl (N1) Coupling of 2-aminobenzimidazole with 3,4-dichlorobenzyl chloride Purity >98%, confirmed by NMR/LCMS
7-(Benzyloxy)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (31) Benzyloxy (C7), 3,4-dichlorobenzyl (N1) 48-hour ethanol reaction, flash chromatography Purity >98%, regiochemistry via NOESY
N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) Acetamide (N2) Acylation with acetic anhydride Purity >98%, confirmed by NMR/LCMS
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine (10244308) Imidazole propyl (N2) Repurposed from compound library Binding affinity: -7.3 kcal/mol (MRSA)

Key Observations

The 3,4-dichlorobenzyl group in compound 11 enhances hydrophobic interactions, which may explain its high purity and stability .

Synthetic Flexibility :

  • Derivatives like 23 and 31 demonstrate the feasibility of modifying the N1 or C7 positions via alkylation, acylation, or etherification .
  • Acid-amine coupling (e.g., 11k ) introduces diverse functional groups, enabling tailored interactions with biological targets .

Biological Activity :

  • Compound 10244308 shows strong binding affinity (-7.3 kcal/mol) to MRSA’s PBP2A protein, suggesting that bulky N2 substituents (e.g., imidazole propyl) enhance target engagement .
  • Dichlorobenzyl-substituted compounds (e.g., 11 , 31 ) exhibit >98% purity, indicating synthetic robustness for pharmaceutical development .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) stabilize the benzimidazole core and may modulate electron density at the amine group, affecting hydrogen-bonding capacity .
  • Steric hindrance from substituents like benzyloxy (in 31 ) could influence conformational flexibility and binding pocket access .

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